3-(2,6-二甲基苯基)环己酮

描述

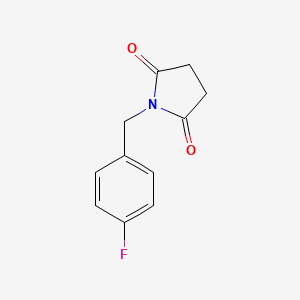

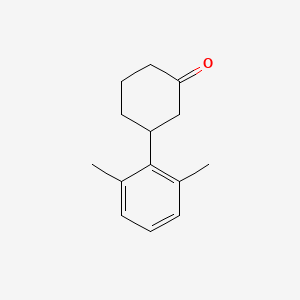

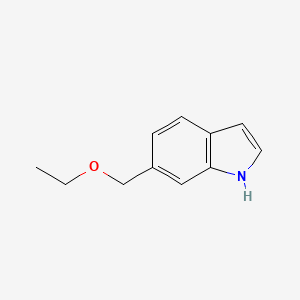

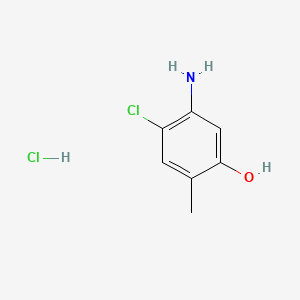

3-(2,6-Dimethylphenyl)cyclohexanone is a heterocyclic organic compound with the molecular formula C14H18O . It has a molecular weight of 202.29 and its IUPAC name is 3-(2,6-dimethylphenyl)cyclohexan-1-one . The compound is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 3-(2,6-Dimethylphenyl)cyclohexanone consists of a cyclohexanone ring with a 2,6-dimethylphenyl group attached . Cyclohexanone itself is known to exist almost exclusively in the chair conformation . The presence of the 2,6-dimethylphenyl group may influence the conformation and stability of the molecule.科学研究应用

Application 1: Synthesis of Cyclohexanone Oxime

- Scientific Field : Chemical Science

- Summary of the Application : Cyclohexanone oxime is an essential feedstock of Nylon 6 . The traditional synthesis of cyclohexanone oxime consumes a considerable amount of energy and is carried out under harsh conditions .

- Methods of Application or Experimental Procedures : A novel approach has been reported to synthesize cyclohexanone oxime by NO3− generation from air under ambient conditions . This process was carried out through an integrated strategy including plasma-assisted air-to-NO and co-electrolysis of NOx and cyclohexanone . A high rate of cyclohexanone oxime formation at 20.1 mg h−1cm−2 and a corresponding faradaic efficiency (FE) of 51.4% was achieved over a Cu/TiO2 catalyst .

- Results or Outcomes : The selectivity of cyclohexanone oxime was >99.9% on the basis of cyclohexanone . The C–N bond formation mechanism was examined by experiments and theoretical calculations, which showed that cyclohexanone oxime forms through the reaction between an NH2OH intermediate and cyclohexanone .

Application 2: Therapeutic Importance of Synthetic Thiophene

- Scientific Field : Medicinal Chemistry

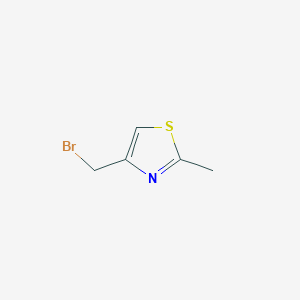

- Summary of the Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application or Experimental Procedures : Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

- Results or Outcomes : The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .

Application 3: Conformational Features of Cyclohexanone

- Scientific Field : Organic Stereochemistry

- Summary of the Application : The conformational features of cyclohexanone are of interest in organic stereochemistry . The study of these features can provide insights into the stability, torsion angles, and ring inversion of cyclohexanone .

- Methods of Application or Experimental Procedures : The conformational features of cyclohexanone are studied using experimental and computational methods . These studies involve the analysis of torsion angles, stability, and ring inversion .

- Results or Outcomes : The results show that cyclohexanone exists almost exclusively in the chair form and only a small amount in skew–boat forms . The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS .

Application 4: Chiral Selectors in Chromatography

- Scientific Field : Analytical Chemistry

- Summary of the Application : Polysaccharides, oligosaccharides, and their derivatives, particularly of amylose, cellulose, chitosan, and β-cyclodextrin, are well-known chiral selectors (CSs) of chiral stationary phases (CSPs) in chromatography . They can separate a wide range of enantiomers .

- Methods of Application or Experimental Procedures : Typically, such CSPs are prepared by physically coating, or chemically immobilizing the polysaccharide and β-cyclodextrin .

- Results or Outcomes : The use of these chiral selectors in chromatography has greatly improved the ability to separate enantiomers, enhancing the analytical capabilities of this technique .

属性

IUPAC Name |

3-(2,6-dimethylphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3,5-6,12H,4,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZEDJTHRQYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642361 | |

| Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)cyclohexanone | |

CAS RN |

486397-33-5 | |

| Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)

![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)